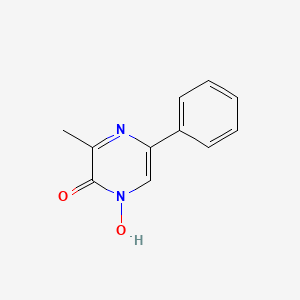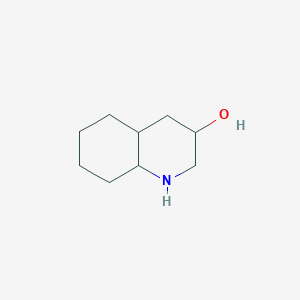
4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperidine-4-carboxamides as Soluble Epoxide Hydrolase Inhibitors
Piperidine-4-carboxamide derivatives have been explored for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic breakdown of epoxides to diols. These inhibitors have shown potential in various disease models, suggesting their utility in therapeutic applications. A study by Thalji et al. (2013) discovered a piperidine-4-carboxamide derivative that demonstrated robust effects on a serum biomarker related to linoleic acid epoxide, providing evidence of in vivo target engagement and its potential as a tool compound for studying disease models (Thalji et al., 2013).
Triazoles in Antimicrobial Applications
Compounds derived from 1,2,3-triazole have been synthesized and evaluated for their antimicrobial activities. One study by Jadhav et al. (2017) synthesized novel compounds from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with variations at the 4-position and tested them against Gram-positive, Gram-negative bacterial strains, and fungal strains. The results indicated moderate to good activities, highlighting the potential of triazole derivatives in antimicrobial drug development (Jadhav et al., 2017).
Chemical Synthesis and Conformational Analysis
Phosphoric triamides containing the P(O)[N]3 skeleton, synthesized and characterized for their molecular structure, offer insights into the versatility of piperazine and piperidine derivatives in chemical synthesis and structural analysis. Shariatinia et al. (2012) utilized NMR, IR, Mass spectroscopy, and elemental analysis to characterize new phosphoric triamides, demonstrating the chemical diversity and potential applications of these compounds in material science and molecular engineering (Shariatinia et al., 2012).
properties
IUPAC Name |
4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-28-21(32)30(18-8-3-2-4-9-18)19(27-28)15-10-12-29(13-11-15)20(31)26-17-7-5-6-16(14-17)22(23,24)25/h2-9,14-15H,10-13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPMWTFDADMQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)

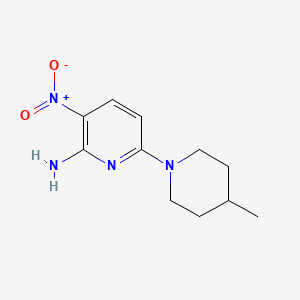
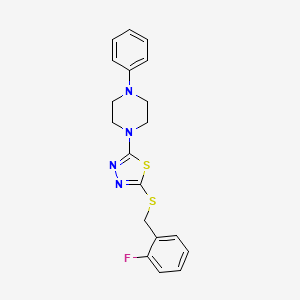
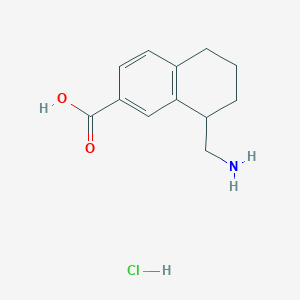
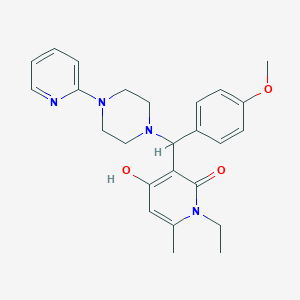
![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)


